molecular formula C17H17NO5 B6461826 prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate CAS No. 2549025-96-7

prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate

Cat. No.: B6461826
CAS No.: 2549025-96-7
M. Wt: 315.32 g/mol
InChI Key: WEGMCUFAFRTYTL-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the ethoxy and methoxy groups. The final step involves the esterification of the carboxylic acid group with prop-2-yn-1-ol. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a potential lead for drug development.

    Industry: It can be used in the development of dyes, catalysts, and other industrial chemicals

Mechanism of Action

The mechanism of action of prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure but similar biological activities.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial and anti-inflammatory agent with structural similarities.

Uniqueness

Prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate is unique due to its specific substituents, which can enhance its biological activity and selectivity. The presence of the prop-2-yn-1-yl group and the ethoxy and methoxy groups can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable compound for further research .

Properties

IUPAC Name

prop-2-ynyl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-5-7-23-17(19)13-10-14(22-6-2)11-8-15(20-3)16(21-4)9-12(11)18-13/h1,8-10H,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGMCUFAFRTYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=CC(=C(C=C21)OC)OC)C(=O)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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